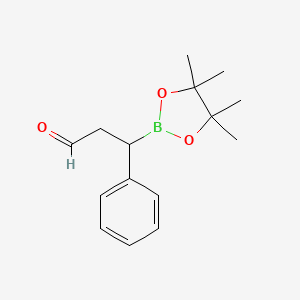
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal typically involves the reaction of a phenyl-substituted aldehyde with a boronic ester. One common method is the reaction of phenylacetaldehyde with pinacolborane under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products Formed
Oxidation: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid.
Reduction: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the halide used in the Suzuki-Miyaura reaction.
科学研究应用
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drug candidates and as a precursor in the synthesis of medicinal compounds.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism by which 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of an aldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another phenol derivative with a different substitution pattern.
3-Bromomethylphenylboronic acid pinacol ester: Contains a bromomethyl group instead of an aldehyde.
Uniqueness
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal is unique due to its combination of an aldehyde group and a boronic ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
264144-78-7 |
|---|---|
分子式 |
C15H21BO3 |
分子量 |
260.14 g/mol |
IUPAC 名称 |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
InChI 键 |
VAKDUZCAARAULJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
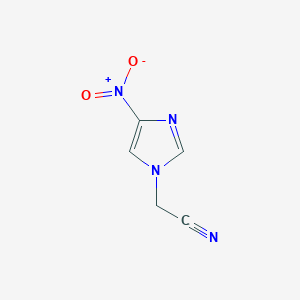
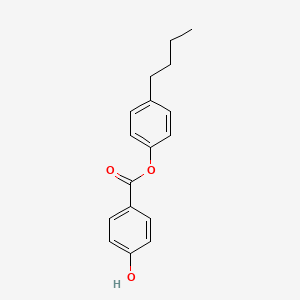
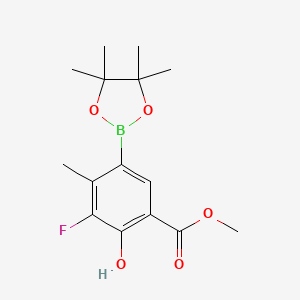
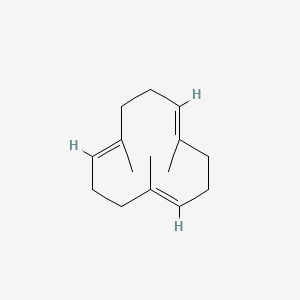

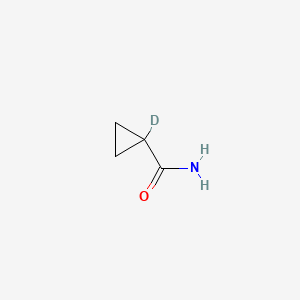
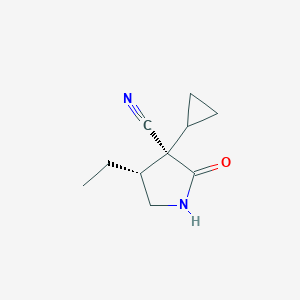
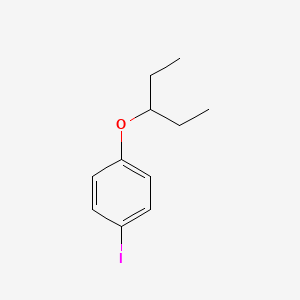
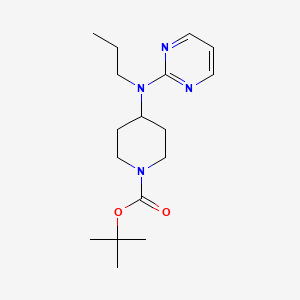
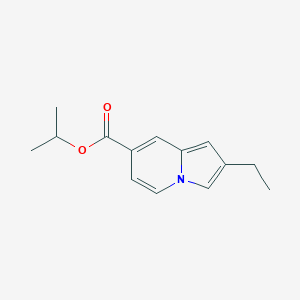
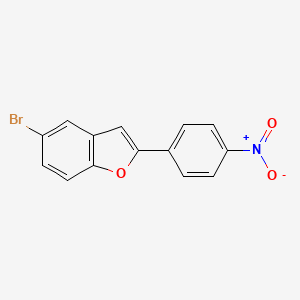
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
